3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate
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Overview
Description
3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate is an organic compound that features a brominated thiophene ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate typically involves the esterification of 3-bromothiophene-2-acetic acid with 3-methoxypropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-Methoxypropyl 2-(3-hydroxythiophen-2-yl)acetate.
Scientific Research Applications
3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of thiophene-based compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom on the thiophene ring is replaced by a nucleophile through a palladium-catalyzed cross-coupling mechanism. The ester group can participate in hydrolysis or reduction reactions, leading to the formation of corresponding acids or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxypropyl 2-(3-chlorothiophen-2-yl)acetate
- 3-Methoxypropyl 2-(3-iodothiophen-2-yl)acetate
- 3-Methoxypropyl 2-(3-fluorothiophen-2-yl)acetate
Comparison
Compared to its chlorinated, iodinated, and fluorinated analogs, 3-Methoxypropyl 2-(3-bromothiophen-2-yl)acetate may exhibit different reactivity and selectivity in chemical reactions due to the unique properties of the bromine atom. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the bromine atom’s size and electronegativity can influence the compound’s overall reactivity and interaction with other molecules.
Properties
IUPAC Name |
3-methoxypropyl 2-(3-bromothiophen-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-13-4-2-5-14-10(12)7-9-8(11)3-6-15-9/h3,6H,2,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGNKFWRKXBMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC(=O)CC1=C(C=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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